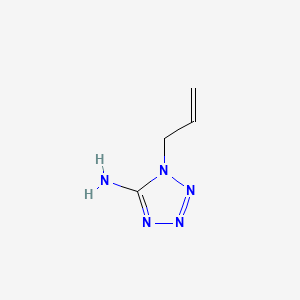

1-allyl-1H-tetrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-2-3-9-4(5)6-7-8-9/h2H,1,3H2,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFJSEAKSAQSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996492 | |

| Record name | 1-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74999-22-7 | |

| Record name | NSC141012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allyl 1h Tetrazol 5 Amine and Allied Structures

Direct Synthetic Routes to 1-Allyl-1H-tetrazol-5-amine

Direct synthetic routes to this compound often employ methods that construct the tetrazole ring with the desired substituents in a single conceptual sequence.

Multicomponent Cycloaddition Reactions

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like 1,5-disubstituted tetrazoles from simple starting materials in a one-pot process. mdpi.comnih.gov The Ugi-azide reaction, a prominent example, allows for the synthesis of 1,5-disubstituted-1H-tetrazoles by combining an aldehyde, an amine, an isocyanide, and an azide (B81097) source. mdpi.comsci-hub.ru This methodology offers a convergent pathway to access highly functionalized tetrazole derivatives under mild conditions. mdpi.com Specifically, the use of allylamine (B125299) as the amine component in an Ugi-azide reaction can directly lead to the formation of N-allyl-1-(1-substituted-1H-tetrazol-5-yl)alkyl-amines. mdpi.com

Another versatile approach involves the [3+2] cycloaddition of nitriles with azides. mdpi.com This reaction is a cornerstone for the formation of the tetrazole ring. nih.gov For instance, a one-pot, three-component reaction between an aldehyde, hydroxylamine, and sodium azide can produce 5-substituted 1H-tetrazoles, where the in situ formation of a nitrile is a key intermediate. nih.gov

Catalyst-Promoted Synthesis: Investigations with Lewis Acids and Heterogeneous Systems

Catalysts play a crucial role in enhancing the efficiency and selectivity of tetrazole synthesis. Lewis acids such as zinc chloride (ZnCl2) and bismuth nitrate (B79036) (Bi(NO3)3·5H2O) have been effectively used to promote the synthesis of 5-aminotetrazoles. researchgate.netacs.org Bismuth nitrate, for example, acts as a thiophilic Lewis acid in the reaction of N,N'-disubstituted thioureas with sodium azide, facilitating the formation of 1-substituted-5-aminotetrazoles. acs.org

Heterogeneous catalysts are gaining prominence due to their ease of recovery and reusability, aligning with green chemistry principles. mdpi.comresearchgate.net Nanocatalysts, such as magnetically recoverable Fe2O3@cellulose@Mn nanocomposites, have been successfully employed in the synthesis of tetrazole derivatives via Knoevenagel condensation followed by a [3+2] cycloaddition. mdpi.com Similarly, nano nickel oxide (NiO) has been used to catalyze the reaction between aldehydes, malononitrile, and sodium azide to form tetrazolate salts, which can be further alkylated. nanomedicine-rj.com The use of a copper-on-carbon (Cu/C) catalyst has also been reported for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and sodium azide. nih.gov

Synthesis of this compound Derivatives via Post-Cyclization Functionalization

An alternative strategy for obtaining derivatives of this compound involves the modification of a pre-formed tetrazole ring. This post-cyclization functionalization can include N-arylation or other substitutions. A palladium-catalyzed N-arylation of 1-substituted-1H-tetrazol-5-amines has been developed, offering a method to introduce aryl groups onto the exocyclic nitrogen. researchgate.net This reaction demonstrates good yields and tolerance for a variety of functional groups. researchgate.net

Alkylation of 5-substituted tetrazoles is another common post-cyclization method. However, this approach often leads to a mixture of 1,5- and 2,5-disubstituted isomers, necessitating separation. nanomedicine-rj.comjst.go.jp The reaction of tetrazolate salts with alkylating agents like allyl bromide can produce a mixture of the corresponding N-allyl isomers. uni-muenchen.de

Regioselective Synthesis Strategies for 1,5-Disubstituted Tetrazoles Containing Allyl and Amino Moieties

Controlling regioselectivity is a significant challenge in the synthesis of disubstituted tetrazoles, particularly when both 1,5- and 2,5-isomers are possible. The electronic properties of the substituents can influence the isomeric ratio. For instance, in the synthesis of 5-aminotetrazoles from arylcyanamides, electron-withdrawing groups on the aryl ring tend to favor the formation of 5-arylamino-1H-tetrazole, while electron-donating groups favor the 1-aryl-5-amino-1H-tetrazole isomer. researchgate.net

The choice of catalyst and reaction conditions can also dictate the regiochemical outcome. Cobalt-catalyzed intermolecular hydroamination of nonactivated olefins with 5-substituted tetrazoles has been shown to produce 2,5-disubstituted tetrazoles exclusively, avoiding the formation of the 1,5-isomer. jst.go.jp In contrast, certain multicomponent reactions, like the bismuth-promoted synthesis from phenyl isothiocyanate, an amine, and sodium azide, can lead to the preferential formation of the 1-substituted-5-aminotetrazole, where the more electron-donating group is located at the N-1 position of the tetrazole ring. researchgate.net

Mechanistic Studies of Tetrazole Ring Formation with Allyl and Amino Substituents

The formation of the tetrazole ring in the presence of allyl and amino substituents generally proceeds through established mechanistic pathways. The [3+2] cycloaddition of an azide with a nitrile or a nitrile-containing intermediate is a common and well-studied mechanism. mdpi.com In syntheses starting from thioureas, the reaction is believed to proceed through a guanyl azide intermediate, which then undergoes electrocyclization to form the tetrazole ring. researchgate.net

Theoretical studies, such as those using density functional theory (DFT), have been employed to elucidate the mechanisms of reactions involving tetrazoles. For example, the photodegradation mechanism of 1-phenyl-4-allyl-tetrazol-5-one has been investigated to understand the formation of intermediates and final products. mdpi.com While not directly focused on the synthesis of this compound, these studies provide insight into the behavior and reactivity of the tetrazole ring system.

The regioselectivity observed in many syntheses is often explained by the electronic and steric effects of the substituents. researchgate.net The electronic density of the amine used in multicomponent reactions, for instance, has been shown to be a strong determinant of the final regioisomer. researchgate.net

Green Chemistry Approaches and Process Intensification in Synthesis (e.g., Microwave-Assisted Protocols)

Green chemistry principles are increasingly being applied to the synthesis of tetrazoles to develop more environmentally benign and efficient processes. colab.ws This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com

Microwave irradiation has emerged as a powerful tool for process intensification in tetrazole synthesis. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives has been achieved in very short times with high yields using microwave irradiation in the presence of a heterogeneous nanocatalyst. mdpi.com Similarly, a bismuth-promoted multicomponent synthesis of 5-aminotetrazoles has been effectively carried out under microwave heating, resulting in good yields and short reaction times. acs.orgresearchgate.net

Ultrasound irradiation is another green technique that has been utilized to promote the regioselective synthesis of 1-aryl-5-amino-1H-tetrazoles. researchgate.net The use of solvent-free conditions, where possible, further enhances the green credentials of these synthetic methods. mdpi.com

Chemical Reactivity and Transformation Pathways of 1 Allyl 1h Tetrazol 5 Amine

Electrophilic and Nucleophilic Reactions of the Tetrazole Heterocycle

Conversely, the tetrazole ring can be susceptible to nucleophilic attack, particularly at the C5 carbon, especially if there is a good leaving group present. The specific isomer, 1-allyl-1H-tetrazol-5-amine, has the allyl group at the N1 position. The tetrazole ring exhibits acidic properties, with the N-H proton being readily removable by a base. nih.gov This deprotonation enhances the nucleophilicity of the ring nitrogens. nih.gov

Reactivity of the Allyl Moiety: Cyclization and Addition Reactions

The allyl group, with its carbon-carbon double bond, is a site of significant reactivity. It can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. More significantly, the proximity of the allyl group to the tetrazole ring allows for intramolecular cyclization reactions. These reactions are often promoted by thermal or photochemical means and can lead to the formation of fused heterocyclic systems. For instance, Heck cross-coupling protocols have been developed for N1-substituted tetrazoles, including those with allyl groups, to create unsaturated aryl and heteroaryl derivatives. researchgate.net

Transformations Involving the Amino Group

The amino group at the C5 position is a key functional group that can undergo a range of chemical transformations. It can act as a nucleophile, reacting with various electrophiles. For example, it can be acylated, alkylated, and can participate in condensation reactions with carbonyl compounds to form Schiff bases. The basicity of the amino group can be influenced by the electronic effects of the tetrazole ring.

Furthermore, the amino group can be involved in Dimroth rearrangements, a type of heterocyclic rearrangement where a ring atom and a substituent exchange places. bohrium.com The functionalization of the 5-amino group has been noted to have a significant stabilizing effect on the tetrazole ring. colab.ws

Photochemical Transformations and Mechanistic Elucidation of Allyl-Substituted Tetrazoles

Allyl-substituted tetrazoles, particularly tetrazolones, exhibit a rich and complex photochemistry. mdpi.compsu.edu Irradiation with UV light can induce a variety of transformations, often involving the extrusion of molecular nitrogen from the tetrazole ring. mdpi.compsu.edu

Photoextrusion Pathways and Intermediate Species

Upon photoexcitation, a common pathway for allyl-substituted tetrazoles is the elimination of molecular nitrogen (N₂). mdpi.com This process can lead to the formation of highly reactive intermediates, such as biradicals or nitrenes. mdpi.comuc.pt For example, the photolysis of 1-phenyl-4-allyl-tetrazol-5-one has been postulated to proceed through a triplet biradical intermediate following the photoextrusion of nitrogen. uc.ptmdpi.com This intermediate can then undergo further reactions, such as cyclization. uc.ptmdpi.com

In matrix-isolation studies of 1-phenyl-4-allyl-tetrazolone, UV irradiation led to three primary fragmentation pathways:

Cleavage to form phenylazide and allyl-isocyanate. psu.edu

Cleavage to form phenyl-isocyanate and allylazide. psu.edu

Elimination of N₂ to form 1-allyl-2-phenyldiaziridin-3-one, which can then rearrange to 1-allyl-1H-benzoimidazol-2(3H)-one. psu.edu

The nature of the substituents on the tetrazole ring and the allyl group can significantly influence the reaction pathway and the final products. mdpi.comresearchgate.net For instance, bulky substituents on the allylic moiety can favor cyclization involving a phenyl substituent over the allyl group. researchgate.netrsc.org

Influence of Solvent Environment on Photoreaction Selectivity

The solvent environment plays a crucial role in determining the selectivity of the photoreactions of allyl-substituted tetrazoles. mdpi.commdpi.com The polarity and protic or aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby directing the reaction towards a specific pathway.

In the photolysis of 4-allyl-tetrazolones, protic solvents like methanol, 1-propanol, or 1-hexanol (B41254) favor the formation of 3,4-dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones as the sole, stable primary photoproducts in nearly quantitative yields. mdpi.comnih.govacs.org This stability is attributed to efficient solvation through hydrogen bonding, which creates a "solvent cage" that prevents further photodecomposition. mdpi.comnih.gov

In contrast, in aprotic solvents such as cyclohexane, acetonitrile, and carbon tetrachloride, the initially formed pyrimidinones (B12756618) are photochemically unstable and undergo rapid decomposition. mdpi.comnih.gov This leads to a mixture of secondary products, including allyl amine, aniline (B41778), phenyl-isocyanate, and allyl-isocyanates. mdpi.com The viscosity of the solvent also affects the quantum yields of photolysis, with increased viscosity in alcoholic solutions hindering the fragmentation of the excited molecule. mdpi.comnih.gov

| Solvent | Primary Photoproduct from 4-Allyl-tetrazolones | Stability of Primary Photoproduct | Secondary Photoproducts |

| Methanol | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | Photostable | None detected |

| 1-Propanol | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | Photostable | None detected |

| 1-Hexanol | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | Photostable | None detected |

| Cyclohexane | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | Unstable | Allyl amine, aniline, phenyl-isocyanate, allyl-isocyanates |

| Acetonitrile | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | Unstable | Allyl amine, aniline, phenyl-isocyanate, allyl-isocyanates |

| Carbon Tetrachloride | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | Unstable | Allyl amine, aniline, phenyl-isocyanate, allyl-isocyanates |

Computational and Theoretical Investigations of 1 Allyl 1h Tetrazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed analyses using methods like B3LYP with basis sets such as 6-311++G(d,p) provide a comprehensive picture of the molecule's geometric and electronic structure. Calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, these methods are used to determine fundamental quantum chemical descriptors.

Key energetic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other calculated parameters often include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a deeper understanding of the molecule's electronic character and its propensity to interact with other chemical species. The distribution of Mulliken atomic charges across the molecule can also be mapped, highlighting electron-rich and electron-deficient regions, which are key to understanding its intermolecular interactions.

Table 1: Calculated Quantum Chemical Parameters for 1-Allyl-1H-tetrazol-5-amine

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.5 to 6.0 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 0.5 to 1.5 eV |

| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons to itself. | 3.0 to 4.0 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | 2.2 to 3.0 eV |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. | 0.3 to 0.45 eV⁻¹ |

Note: The values presented are typical ranges derived from theoretical calculations and may vary depending on the specific computational method and basis set used.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a specific biological target, such as a protein or enzyme. This computational technique is crucial in drug discovery and materials science to understand the interactions that stabilize the ligand-target complex.

In these simulations, the this compound molecule is treated as a ligand, and its conformational flexibility is explored within the binding site of a macromolecular target. The results are scored based on the binding energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

The analysis of the docked pose reveals the specific types of non-covalent interactions that contribute to the binding affinity. For this compound, these interactions often include:

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atoms of the tetrazole ring are potent hydrogen bond donors and acceptors, respectively. They can form strong hydrogen bonds with amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The allyl group provides a nonpolar region that can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-Interactions: The tetrazole ring, being an aromatic system, can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These detailed interaction analyses are vital for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the intended target.

Simulation of Reaction Pathways, Transition States, and Mechanistic Validation

Theoretical chemistry offers powerful tools to simulate chemical reactions, providing a molecular-level understanding of how this compound might be synthesized or how it participates in further chemical transformations. These simulations can map out the entire potential energy surface of a reaction, identifying the most likely pathway from reactants to products.

A key aspect of this analysis is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. By calculating the structure and energy of the transition state, chemists can determine the activation energy, which is a primary factor controlling the reaction rate.

For instance, the synthesis of substituted tetrazoles often involves cycloaddition reactions. Computational studies can model these reaction pathways, comparing different potential mechanisms to determine the most energetically favorable route. This involves calculating the energies of reactants, intermediates, transition states, and products.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products, thereby validating the proposed mechanistic pathway. This level of detailed mechanistic insight is often difficult or impossible to obtain through experimental means alone and is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Spectroscopic Characterization and Prediction (e.g., UV-Vis, IR, THz)

Computational methods can predict the spectroscopic properties of this compound, which is essential for interpreting experimental spectra and confirming the molecule's identity.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule and their corresponding intensities. These calculations, often performed using DFT methods, can help assign the absorption bands observed in an experimental IR spectrum to specific molecular vibrations. For this compound, key predicted vibrations include the N-H stretching of the amine group, C=C stretching of the allyl group, and various stretching and bending modes of the tetrazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths for the transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band. This information helps to understand the electronic structure and chromophores within the molecule.

Terahertz (THz) Spectroscopy: Theoretical calculations are also extending into the terahertz (or far-infrared) region of the electromagnetic spectrum. The THz spectrum is sensitive to low-frequency collective vibrational modes, such as intermolecular vibrations and large-amplitude motions of the molecular skeleton. Simulating the THz spectrum of this compound can provide unique fingerprints related to its solid-state packing and polymorphic form.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) Group | Symmetric & Asymmetric N-H Stretching | 3400 - 3550 |

| Amine (-NH₂) Group | N-H Scissoring | 1600 - 1650 |

| **Allyl Group (-CH₂-CH=CH₂) ** | =C-H Stretching | 3050 - 3150 |

| **Allyl Group (-CH₂-CH=CH₂) ** | C=C Stretching | 1630 - 1680 |

| Tetrazole Ring | N=N Stretching | 1400 - 1500 |

| Tetrazole Ring | Ring Breathing/Stretching | 1200 - 1350 |

Note: These are predicted values. Experimental values may differ due to solvent effects, intermolecular interactions, and the specific computational method used.

Tautomeric Equilibrium and Isomerism Studies of this compound

This compound can exist in different isomeric and tautomeric forms, and computational studies are crucial for understanding their relative stabilities and the equilibrium between them. Tautomers are isomers that readily interconvert, typically through the migration of a proton.

For 5-aminotetrazoles, several tautomeric forms are possible, primarily involving the position of the hydrogen atom on the tetrazole ring and the exocyclic amine group. The main tautomeric equilibrium for the parent 5-aminotetrazole (B145819) is between the amino and imino forms. The allyl substitution at the N1 position fixes one point of attachment, but prototropic tautomerism involving the amine group and other ring nitrogens can still be investigated.

Computational chemistry is used to calculate the relative energies of these different tautomers. By comparing the ground-state energies, it is possible to predict which tautomer is the most stable and therefore the most abundant at equilibrium. These calculations often include considerations for solvent effects, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium.

Exploration of Biological Activities and Mechanistic Insights

In Vitro Antimicrobial Efficacy of 1-Allyl-1H-tetrazol-5-amine Derivatives

Derivatives of this compound have demonstrated a wide spectrum of antimicrobial properties, with significant activity against various pathogenic bacteria and fungi. The versatility of the tetrazole scaffold allows for structural modifications that can enhance potency and broaden the spectrum of activity.

The antibacterial efficacy of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit weak to potent antibacterial effects, depending on their specific structural modifications.

For instance, a series of 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides displayed weak to moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, but were inactive against the tested Gram-negative bacteria. vnu.edu.ua In contrast, another study on novel 1H-tetrazol-5-amine derivatives revealed a broad spectrum of activity, with some compounds demonstrating high potency against both standard and clinical strains of bacteria. nih.govnih.gov For the most active of these compounds, the minimal inhibitory concentrations (MICs) were in the range of 0.1–32 μg/mL. nih.gov Specifically, certain N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were found to be strong inhibitors of clinical cocci growth with MIC values between 2-16 µg/mL. researchgate.net

Further research into 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas showed selectivity against Gram-positive cocci like Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.ua Similarly, newly synthesized Mannich bases derived from 1H-tetrazol-5-amine achieved high inhibition efficacy against Streptococcus mutans and Staphylococcus epidermidis. sjpas.com The introduction of specific functional groups appears to be a key determinant of antibacterial potency. For example, analysis of the structure-activity relationship indicated that the introduction of a halogen atom to the aniline (B41778) fragment of certain tetrazole derivatives leads to an increase in activity. zsmu.edu.ua

| Derivative Class | Bacterial Strains | Activity Level (MIC) |

| 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides | Staphylococcus aureus (MRSA) | Weak to Moderate |

| Gram-negative bacteria | Inactive | |

| Imide-tetrazole hybrids | Standard Gram-positive & Gram-negative strains | High to Moderate (0.1–256 μg/mL) |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Clinical cocci | High (2–16 μg/mL) |

| 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas | Staphylococcus aureus, Enterococcus faecalis | Selective Activity |

| Mannich bases of 1H-tetrazol-5-amine | Streptococcus mutans, Staphylococcus epidermidis | High Inhibition |

Several derivatives of this compound have shown promising antifungal properties. The 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamide series, for example, exhibited moderate to high antifungal activity against Cryptococcus neoformans, with some derivatives showing growth inhibition ranging from 85.5% to 101.5%. vnu.edu.ua Another study found that certain (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives demonstrated excellent resistance against various fungal strains, including Aspergillus niger. nih.gov

The design of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives has also yielded compounds with good antifungal activity against Candida albicans and Aspergillus niger. nih.gov The hybridization of the tetrazole moiety with other antifungal pharmacophores is a strategy being explored to enhance activity and overcome drug resistance. nih.gov Azole antifungal agents are known to inhibit lanosterol (B1674476) 14-α-demethylase, a critical enzyme in the biosynthesis of the fungal cell membrane. nih.govnih.gov

| Derivative Class | Fungal Strains | Activity Level |

| 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides | Cryptococcus neoformans | Moderate to High (up to 101.5% inhibition) |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitriles | Aspergillus niger, A. janus | Excellent Resistance |

| Phenyl(2H-tetrazol-5-yl)methanamines | Candida albicans, Aspergillus niger | Good Activity |

Enzyme Inhibition Studies and Molecular Targets

The antimicrobial effects of this compound derivatives are often rooted in their ability to inhibit essential microbial enzymes. Key molecular targets that have been identified include bacterial DNA topoisomerases and fungal lanosterol 14-α-demethylase.

DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. They are essential enzymes that control the topological state of DNA during replication, transcription, and repair. A study of 1,5-disubstituted tetrazole derivatives found that two compounds, in particular, showed the highest inhibition against both Gram-positive and Gram-negative strains. nih.gov Subsequent enzymatic assays confirmed that these derivatives effectively inhibited gyrase and topoisomerase IV isolated from S. aureus. nih.govlcbio.pl Molecular docking studies supported these findings, exploring the possible binding modes of the tetrazole derivatives to these enzymes. nih.govlcbio.pl The transition from imide-thioureas to imide-tetrazole derivatives has been shown to significantly increase antimicrobial properties, providing a promising foundation for the development of novel inhibitors. nih.gov

Lanosterol 14-α-demethylase: In the realm of antifungal agents, lanosterol 14-α-demethylase (CYP51A1) is a crucial target. wikipedia.orgmdpi.com This cytochrome P450 enzyme is responsible for a vital step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govwikipedia.org Azole antifungal drugs, a class that includes tetrazole derivatives, act as potent inhibitors of this enzyme. nih.govnih.gov By binding to lanosterol 14-α-demethylase, these compounds disrupt ergosterol production, leading to fungal cell death. nih.gov The tetrazole ring in these derivatives often plays a key role in coordinating with the heme iron atom in the enzyme's active site, contributing to their inhibitory activity.

Design Principles: this compound as a Bioisosteric Scaffold in Medicinal Chemistry

The tetrazole ring is a prominent structural motif in medicinal chemistry, largely due to its role as a bioisostere of the carboxylic acid group. nih.govresearchgate.netnih.gov Bioisosteric replacement is a drug design strategy that involves substituting one functional group with another that has similar physical and chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile.

The tetrazole group mimics the carboxylic acid group in several key aspects: it has a comparable pKa, a similar size, and a similar spatial arrangement of heteroatom lone pairs. nih.gov However, the tetrazole moiety often confers advantages over a carboxylic acid, such as:

Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation. nih.govnih.gov

Improved Lipophilicity: Replacement of a carboxyl group with a tetrazole can increase the molecule's lipophilicity, potentially improving its ability to cross biological membranes. nih.govnih.gov

Potency and Rigidity: The tetrazole scaffold can contribute to improved potency and conformational rigidity of the molecule. nih.gov

These favorable properties have led to the incorporation of the tetrazole ring into more than 20 marketed drugs with a wide range of biological activities. nih.gov The use of this compound as a building block allows for the integration of this privileged scaffold into diverse molecular architectures, facilitating the development of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds. Several SAR studies have provided valuable insights into the structural features that govern their antimicrobial efficacy.

For antibacterial agents, the nature and position of substituents on the tetrazole core and its appended rings significantly influence activity. For example, in a series of 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas, the introduction of a halogen atom into the aniline fragment was found to enhance antibacterial activity. zsmu.edu.ua

In the context of antifungal activity, SAR studies of novel tetrazole agents have shown that compounds with bulky and hydrophobic side chains tend to exhibit stronger activity against Candida species and Cryptococcus neoformans. researchgate.net The increased volume of aliphatic side chains may allow for better occupation of the hydrophobic pocket of the target enzyme, fungal CYP51. researchgate.net The substitution of one of the triazole rings in fluconazole (B54011) with a tetrazole ring is an example of a design strategy aimed at improving antifungal properties. nih.gov

Furthermore, the solubility of these compounds, a critical property for in vivo distribution, has been noted. Schiff bases of 5-amino tetrazole were found to be soluble in polar solvents, which is advantageous since the physiological environment is primarily aqueous. ajol.info These SAR findings are instrumental in guiding the rational design and optimization of this compound-based compounds as potential new antimicrobial drugs.

Advanced Applications of 1 Allyl 1h Tetrazol 5 Amine in Chemical Science

Development as Ligands in Organometallic Catalysis

1-Allyl-1H-tetrazol-5-amine possesses multiple coordination sites, making it an excellent candidate for the development of ligands in organometallic catalysis. The tetrazole ring contains four nitrogen atoms, and the exocyclic amino group provides an additional coordination site. This allows the molecule to act as a mono- or multi-dentate ligand, binding to metal centers through various modes.

The nitrogen atoms of the tetrazole ring can coordinate to metal ions, a property that has been widely exploited in the formation of coordination complexes. arkat-usa.org Specifically, 1-substituted 5-aminotetrazoles can bind to metal halides, indicating the basicity of the N-4 position of the tetrazole ring. wikipedia.org The ability of tetrazoles to form stable complexes with a variety of transition metals is well-documented and forms the basis for their use in catalysis. arkat-usa.org

The presence of the allyl group introduces another dimension to the catalytic potential of metal complexes derived from this compound. Organometallic allyl compounds are crucial as catalysts in polymerization and as allylation reagents in organic synthesis. nih.govdntb.gov.ua A metal complex featuring the this compound ligand could therefore participate in or influence catalytic cycles through interactions involving the allyl moiety.

Table 1: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Site(s) | Potential Denticity | Description |

| N4 of Tetrazole Ring | Monodentate | The most basic nitrogen of the tetrazole ring coordinates to the metal center. |

| Exocyclic Amino Group | Monodentate | The lone pair of the amino group coordinates to the metal center. |

| N4 and Amino Group | Bidentate | Both the N4 of the tetrazole and the exocyclic amine coordinate to the same metal center, forming a chelate ring. |

| Allyl Group (π-coordination) | Monodentate | The π-electrons of the allyl double bond coordinate to the metal center. |

| N4 and Allyl Group | Bidentate | The ligand coordinates through both a nitrogen atom and the allyl group, potentially influencing catalytic selectivity. |

While specific catalytic applications of this compound complexes are still an emerging area of research, the structural features suggest potential in reactions such as cross-coupling, hydrogenation, and polymerization, where the electronic and steric properties of the ligand can be tuned by modifying the substituents on the tetrazole ring. The synergy between the stable coordination of the aminotetrazole moiety and the reactive potential of the allyl group offers a promising avenue for the design of novel organometallic catalysts. scielo.br

Utilization as Building Blocks for Complex Nitrogen-Containing Heterocycles

The rich functionality of this compound makes it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. organic-chemistry.org Both the aminotetrazole core and the allyl substituent can participate in a variety of chemical transformations, including multicomponent reactions and cycloadditions, to construct diverse heterocyclic frameworks. nih.goveurekaselect.com

5-Aminotetrazoles are known to act as synthons in various multicomponent reactions. wikipedia.org These reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The amino group of this compound can act as a nucleophile, participating in reactions like the Ugi and Biginelli reactions to form highly substituted heterocyclic systems. acs.orgsemanticscholar.org

The allyl group provides a reactive handle for further functionalization through various cycloaddition reactions. For instance, the [3+2] dipolar cycloaddition of allylpalladium azide (B81097) with nitriles has been utilized for the synthesis of 2-allyltetrazoles. tandfonline.com The double bond of the allyl group can also participate in Diels-Alder reactions or other pericyclic reactions to construct fused ring systems.

Table 2: Potential Reactions of this compound for Heterocycle Synthesis

| Reaction Type | Participating Functional Group(s) | Resulting Heterocyclic Core |

| Ugi-azide four-component reaction | Amino group, external components | Highly substituted tetrazoles |

| Biginelli-type reactions | Amino group, β-dicarbonyl compounds, aldehydes | Dihydropyrimidinone-fused tetrazoles |

| [3+2] Cycloaddition | Allyl group, 1,3-dipoles | Pyrrolidines, isoxazolidines, etc. |

| Diels-Alder [4+2] Cycloaddition | Allyl group (as dienophile), dienes | Cyclohexene-fused systems |

| Ring-closing metathesis | Allyl group (with another olefin) | Macrocycles or other ring systems |

The combination of the aminotetrazole moiety and the allyl group within the same molecule allows for sequential or one-pot reactions to build molecular complexity rapidly. For example, the aminotetrazole could first participate in a multicomponent reaction to form a new heterocyclic core, followed by a cycloaddition reaction involving the allyl group to introduce additional rings and stereocenters. This dual reactivity makes this compound a valuable precursor for the synthesis of novel scaffolds for medicinal chemistry and materials science. mdpi.com

Polymerization Strategies and Formation of Novel Polymeric Materials

The presence of the polymerizable allyl group makes this compound an attractive monomer for the synthesis of novel polymeric materials. nih.govnih.gov Polymers containing tetrazole units are of interest for their high nitrogen content, thermal stability, and potential applications as energetic materials or in coordination chemistry. nih.gov

Several polymerization strategies can be envisioned for this compound, with the choice of method influencing the structure and properties of the resulting polymer.

Free-Radical Polymerization: Allyl monomers can undergo free-radical polymerization, although they often exhibit lower polymerization rates and produce polymers with lower molecular weights compared to vinyl monomers. researchgate.netresearchgate.net This is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, less reactive radical. e3s-conferences.org Despite these challenges, free-radical polymerization remains a viable method for producing poly(this compound).

Thiol-Ene Polymerization: A more efficient and controlled method for polymerizing allyl-functionalized monomers is thiol-ene polymerization. conicet.gov.ar This "click" chemistry reaction involves the addition of a thiol across the double bond of the allyl group, typically initiated by light or a radical initiator. illinois.eduyoutube.com This method is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it well-suited for the polymerization of this compound with di- or multi-functional thiols to create cross-linked networks or linear polymers. rsc.org The resulting polymers would have a thioether linkage in the backbone.

Table 3: Comparison of Polymerization Strategies for this compound

| Polymerization Method | Initiator | Key Features | Potential Polymer Structure |

| Free-Radical Polymerization | Radical initiators (e.g., AIBN, BPO) | Can be challenging due to degradative chain transfer; may result in lower molecular weight polymers. | Linear polymer with a carbon backbone. |

| Thiol-Ene Polymerization | Photoinitiator or radical initiator | Highly efficient "click" reaction; forms polymers with thioether linkages. | Linear or cross-linked polymers depending on the thiol monomer used. |

The resulting poly(this compound) and its copolymers would possess a high density of tetrazole and amino functionalities along the polymer chain. These functional groups can be exploited for post-polymerization modification, cross-linking, or for coordinating with metal ions to form polymer-supported catalysts or functional materials. rsc.org The high nitrogen content of these polymers also makes them of interest in the field of energetic materials. nih.gov

Future Perspectives and Research Trajectories for 1 Allyl 1h Tetrazol 5 Amine

Innovation in Sustainable Synthesis and Process Development

The future of synthesizing 1-allyl-1H-tetrazol-5-amine and its analogs is intrinsically linked to the principles of green chemistry. Current synthetic routes for tetrazoles often involve reagents and conditions that are environmentally challenging. For instance, the traditional synthesis of 1,5-disubstituted tetrazoles can involve reacting thioureas with sodium azide (B81097) in the presence of toxic heavy metal salts like mercury(II) chloride lcbio.pl. Future research will prioritize the development of cleaner, safer, and more efficient synthetic protocols.

Key areas of innovation will likely include:

Alternative Reagents and Catalysts: Moving away from hazardous materials is a primary goal. Research is expected to focus on discovering and optimizing the use of non-toxic catalysts and reagents. For example, zinc chloride has been used as a safer alternative for the synthesis of 5-substituted-1H-tetrazoles in water nih.gov.

Greener Solvents: The use of aqueous media or other environmentally benign solvents instead of traditional dipolar aprotic solvents like DMF is a promising avenue nih.govmdpi.com.

Energy-Efficient Methods: The application of microwave and ultrasonic irradiation has already been shown to facilitate the synthesis of tetrazole derivatives, often leading to shorter reaction times and higher yields under solvent-free or "neat" conditions nih.gov. These energy-efficient techniques are expected to be further optimized for the synthesis of this compound.

Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and control over reaction parameters. Developing a continuous flow synthesis for this compound could significantly improve the safety and efficiency of its production, particularly when handling potentially hazardous intermediates or reagents like azides.

| Synthetic Approach | Traditional Method | Future Sustainable Alternative | Potential Benefits |

| Catalyst/Reagent | Mercury(II) chloride | Zinc chloride, Organocatalysts | Reduced toxicity, Lower environmental impact lcbio.plnih.gov |

| Solvent | Dimethylformamide (DMF) | Water, Ethanol, Supercritical CO₂ | Reduced toxicity, easier workup, lower cost nih.govmdpi.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation | Faster reactions, higher yields, energy efficiency nih.gov |

| Process Type | Batch synthesis | Continuous flow synthesis | Enhanced safety, scalability, and process control mdpi.com |

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms.

Key research trajectories include:

Photochemical Reactions: The allyl group and the tetrazole ring are both photochemically active. Theoretical studies on related compounds like 1-phenyl-4-allyl-tetrazol-5-one have shown that UV irradiation can lead to complex reaction pathways, including ring cleavage, photoextrusion of nitrogen gas, and intramolecular rearrangements to form new heterocyclic systems like pyrimidinones (B12756618) uc.pt. Similar mechanistic studies on this compound could reveal novel light-induced transformations for creating complex molecular architectures.

Cycloaddition Reactions: The allyl group is a versatile handle for various cycloaddition reactions. A deeper mechanistic understanding of [2+3] and [4+2] cycloadditions involving the allyl moiety will allow for the controlled synthesis of complex polycyclic structures incorporating the aminotetrazole core.

Interaction Mechanisms: Investigating how the aminotetrazole moiety interacts with other molecules is critical for its application in materials science. For example, studies on other aminotetrazoles have explored their interaction with materials like nitrocellulose, where the decomposition products of the tetrazole react with nitrogen dioxide rsc.org. Understanding these interactions at a molecular level is key to developing new energetic materials or stabilizers.

Rational Design and Synthesis of Functionally Tailored Derivatives

The this compound scaffold is a promising starting point for the development of new functional molecules, particularly in medicinal chemistry. The tetrazole ring is often used as a bioisostere for the carboxylic acid group in drug design, offering similar physicochemical properties with improved metabolic stability nih.gov.

Future research will focus on the rational design of derivatives with specific biological activities:

Antimicrobial Agents: Numerous 1H-tetrazol-5-amine derivatives have demonstrated potent activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis lcbio.plnih.gov. By modifying the substituents on the allyl group or the amine, new derivatives of this compound can be designed as novel antimicrobial agents sjpas.com.

Anticancer Agents: The tetrazole nucleus is present in various compounds with anticancer properties ajol.info. Derivatives have been shown to be active against cancer cell lines such as liver carcinoma (HepG2) and lung adenocarcinoma (A549) nih.gov. Future work will involve synthesizing libraries of this compound derivatives and screening them for cytotoxic activity against a panel of cancer cell lines.

Enzyme Inhibitors: The structural features of the aminotetrazole ring make it a candidate for interacting with the active sites of enzymes. For instance, tetrazole derivatives have been studied as inhibitors of DNA gyrase and topoisomerase IV, which are crucial bacterial enzymes lcbio.pl. The rational design of this compound derivatives could lead to potent and selective enzyme inhibitors for various therapeutic targets.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery and development of new tetrazole-based compounds. This integrated approach allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of molecules before their synthesis, saving significant time and resources.

Future research will increasingly rely on this synergy:

Predictive Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives uc.pt. This allows for an in silico screening of potential candidates for specific applications.

Reaction Pathway Elucidation: Computational studies can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates uc.pt. This is invaluable for understanding complex mechanistic pathways, such as the photochemical rearrangements discussed earlier, and for optimizing reaction conditions.

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking studies can predict how designed derivatives of this compound bind to the active sites of biological targets like enzymes or receptors lcbio.plnih.gov. Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time.

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new drug candidates. Integrating these predictions early in the design phase can help prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and further testing.

| Computational Method | Application in this compound Research | Key Insights |

| Density Functional Theory (DFT) | Calculating molecular structure, vibrational frequencies, and reaction energetics. | Predicting stability, reactivity, and spectroscopic signatures uc.pt. |

| Molecular Docking | Simulating the binding of derivatives to protein targets (e.g., enzymes, receptors). | Identifying potential drug candidates and their binding modes lcbio.plnih.gov. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complexes over time. | Assessing the stability of ligand-protein interactions. |

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity properties. | Prioritizing compounds with drug-like properties for synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.